molecular formula C16H19NO3 B11068855 (2S,6R)-2,6-di(furan-2-yl)-3-(propan-2-yl)piperidin-4-one

(2S,6R)-2,6-di(furan-2-yl)-3-(propan-2-yl)piperidin-4-one

Cat. No.: B11068855
M. Wt: 273.33 g/mol
InChI Key: XIXSLSKDEUAKGD-HAIWGOBWSA-N
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Description

(2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes two furan rings, an isopropyl group, and a tetrahydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridinone Core: The initial step involves the formation of the tetrahydropyridinone core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Furan Rings: The furan rings are introduced through a substitution reaction, where the appropriate furan derivatives are reacted with the intermediate compound.

    Addition of Isopropyl Group: The isopropyl group is added via an alkylation reaction, using an isopropyl halide and a suitable base.

Industrial Production Methods

Industrial production of (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

(2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE, particularly in the presence of a nitrogen-containing ring.

    Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid, are structurally related.

Uniqueness

What sets (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(2S,6R)-2,6-bis(furan-2-yl)-3-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C16H19NO3/c1-10(2)15-12(18)9-11(13-5-3-7-19-13)17-16(15)14-6-4-8-20-14/h3-8,10-11,15-17H,9H2,1-2H3/t11-,15?,16-/m1/s1

InChI Key

XIXSLSKDEUAKGD-HAIWGOBWSA-N

Isomeric SMILES

CC(C)C1[C@H](N[C@H](CC1=O)C2=CC=CO2)C3=CC=CO3

Canonical SMILES

CC(C)C1C(NC(CC1=O)C2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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